N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves several steps. The primary synthetic route includes the condensation of 2-methyl-3-phenyl-2-propenal with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under specific reaction conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Chemical Reactions Analysis
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can be compared with similar compounds such as:
N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has a similar structure but contains a furyl group and a benzimidazole moiety.
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound features a methoxyphenyl group and a benzimidazole moiety, making it structurally similar yet distinct.
Biological Activity
N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazide moiety and a propenylidene group, contributing to its diverse biological activities. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.31 g/mol |
IUPAC Name | N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI Key | MPVMJLIGSOLTPH-WBJPGKSWSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.
- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 32 to 128 µg/mL, indicating moderate efficacy against these pathogens .
Anticancer Activity
The compound's anticancer potential has been explored in several studies:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Mechanism : It induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
The following table summarizes the effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction via caspase activation |
MCF7 | 20 | Disruption of mitochondrial function |
Other Therapeutic Effects
Beyond antimicrobial and anticancer activities, preliminary studies suggest that this compound may also possess:
- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions through antioxidant mechanisms .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against resistant bacterial strains and concluded that it could serve as a lead for developing new antimicrobial agents .
- Cancer Research : A recent publication in the Journal of Medicinal Chemistry reported promising results regarding its anticancer properties, showing significant inhibition of tumor growth in xenograft models .
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O/c1-14(11-15-7-4-3-5-8-15)13-18-19-17(21)12-16-9-6-10-20(16)2/h3-11,13H,12H2,1-2H3,(H,19,21)/b14-11+,18-13+ |
InChI Key |
XHPTXSLPPJQCFM-AZSRAVPMSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.